molecular formula C13H16N2O B7549770 N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide

N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide

Cat. No.: B7549770
M. Wt: 216.28 g/mol
InChI Key: HOHQHRLHMJVJDG-SDNWHVSQSA-N
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Description

N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzohydrazide moiety linked to a 4-methylpent-3-en-2-ylidene group, forming a structure that is both chemically intriguing and functionally versatile.

Properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10(2)9-11(3)14-15-13(16)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQHRLHMJVJDG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC(=O)C1=CC=CC=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC(=O)C1=CC=CC=C1)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 4-methylpent-3-en-2-one. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazides, each with distinct chemical and physical properties .

Scientific Research Applications

N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress. .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • 3-chloro-N’-benzylidene-2-hydroxybenzohydrazide
  • N’-[(2E,3S)-3-methylpentan-2-ylidene]-4-(phenoxymethyl)benzohydrazide

Uniqueness

N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide stands out due to its unique structural features, such as the 4-methylpent-3-en-2-ylidene group, which imparts distinct chemical reactivity and biological activity.

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